molecular formula C7H7BrN2O2 B1392811 Methyl 3-amino-5-bromopicolinate CAS No. 1072448-08-8

Methyl 3-amino-5-bromopicolinate

Cat. No. B1392811
M. Wt: 231.05 g/mol
InChI Key: DWRSWUPHDNTLKJ-UHFFFAOYSA-N
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Description

“Methyl 3-amino-5-bromopicolinate” is a chemical compound with the empirical formula C7H7BrN2O2 and a molecular weight of 231.05 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “Methyl 3-amino-5-bromopicolinate” can be represented by the SMILES string COC(=O)c1ncc(Br)cc1N and the InChI 1S/C7H7BrN2O2/c1-12-7(11)6-5(9)2-4(8)3-10-6/h2-3H,9H2,1H3 .

Scientific Research Applications

Asymmetric Synthesis in Medicinal Chemistry

  • Methyl 5-bromopicolinate has been used in the first asymmetric synthesis of CJ-14877, a potent anti-inflammatory alkaloid, through a process involving microwave-assisted Suzuki coupling reaction and Sharpless asymmetric dihydroxylation (Aoyagi et al., 2009).

Anticonvulsant Activity

  • A series of 3-aminopyrroles, which show considerable anticonvulsant activity with remarkable lack of neurotoxicity, were synthesized from acetophenone and glycine derivatives. This synthesis pathway includes the use of 4-bromophenyl derivatives (Unverferth et al., 1998).

Synthesis of Anti-Cancer Drugs

  • Bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for synthesizing anti-cancer drugs that inhibit thymidylate synthase, is derived from 2-amino-5-methylbenzoic acid which involves steps like alkaline H2O2 oxidation (Cao Sheng-li, 2004).

Development of Substituted Methyl Pyridinecarboxylates

  • Substituted methyl pyridinecarboxylates, synthesized from materials like 5-bromonicotinic acid, have applications in organic synthesis. These compounds include methyl 4-X-picolinates and methyl 5-X-picolinates (Deady et al., 1971).

Pharmaceutical and Agrochemical Applications

  • The synthesis of 3-benzyloxy-4-bromo and 3-benzyloxy-5-bromopicolinate esters, which are common building blocks for pharmaceuticals and agrochemicals, demonstrates the broad applicability of bromopicolinate derivatives in drug and agrochemical development (Verdelet et al., 2011).

Antimicrobial and Anti-Inflammatory Agents

  • Novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols synthesized from 5-bromopicolinate derivatives showed significant antimicrobial and anti-inflammatory activities (Al-Abdullah et al., 2014).

Veterinary Medicine Applications

  • Research into 1,2,4-triazole derivatives, including those synthesized from bromopicolinate compounds, highlights their antimicrobial and antifungal effects, indicating potential applications in veterinary medicine (Ohloblina et al., 2022).

Safety And Hazards

“Methyl 3-amino-5-bromopicolinate” is classified under GHS07. The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and in case of skin contact, washing with plenty of soap and water (P302 + P352) .

properties

IUPAC Name

methyl 3-amino-5-bromopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-12-7(11)6-5(9)2-4(8)3-10-6/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRSWUPHDNTLKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679105
Record name Methyl 3-amino-5-bromopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-5-bromopicolinate

CAS RN

1072448-08-8
Record name Methyl 3-amino-5-bromopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
L Josa-Culleré, TJ Cogswell, I Georgiou, M Jay-Smith… - Molecules, 2021 - mdpi.com
Acute myeloid leukemia (AML) is the most aggressive type of blood cancer, and there is a continued need for new treatments that are well tolerated and improve long-term survival rates …
Number of citations: 9 www.mdpi.com
J De Houwer, BUW Maes - Synthesis, 2014 - thieme-connect.com
… In this manner, 3-amino-5-bromopyridine (56a; R = H) and methyl 3-amino-5-bromopicolinate (56b; R = CO 2 Me) reacted with (3-cyanobenzyl)zinc chloride (47d) and (4-fluorobenzyl)…
Number of citations: 15 www.thieme-connect.com

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